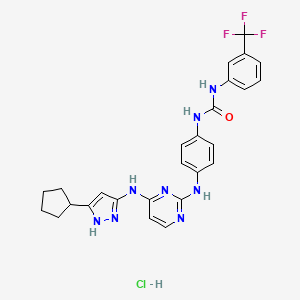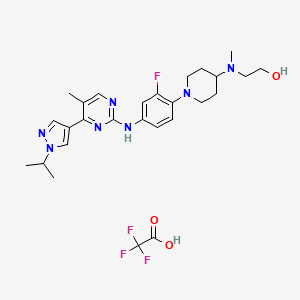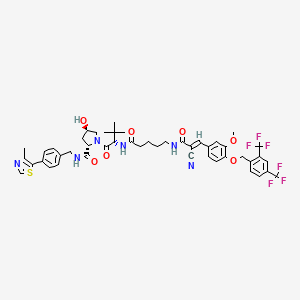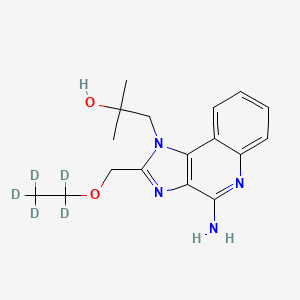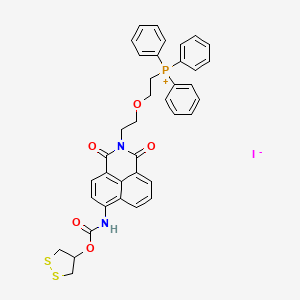
Mito-TRFS
Overview
Description
Mito-TRFS is a fluorescent probe specifically designed for imaging mitochondrial thioredoxin reductase (TrxR2) in live cells. Thioredoxin reductase is a crucial enzyme involved in maintaining cellular redox balance by reducing thioredoxin, which in turn regulates various cellular processes including antioxidant defense, protein repair, and transcription regulation .
Preparation Methods
The synthesis of Mito-TRFS involves several steps, starting with the preparation of the core fluorophore structure. The synthetic route typically includes the following steps:
Formation of the Core Fluorophore: The core fluorophore is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with specific groups that allow it to target the mitochondria and interact with thioredoxin reductase.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis and purification would apply.
Chemical Reactions Analysis
Mito-TRFS undergoes several types of chemical reactions, primarily involving reduction and cleavage:
Common reagents and conditions used in these reactions include:
Thioredoxin Reductase: The enzyme that catalyzes the reduction of the disulfide bond.
NADPH: A cofactor that provides the necessary electrons for the reduction reaction.
The major product formed from these reactions is the activated fluorescent probe, which emits a signal that can be detected using fluorescence microscopy.
Scientific Research Applications
Mito-TRFS has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of Mito-TRFS involves its interaction with thioredoxin reductase. The probe contains a disulfide bond that is specifically reduced by thioredoxin reductase. This reduction leads to the cleavage of the bond and the activation of the fluorescent signal. The molecular target of this compound is thioredoxin reductase, and the pathway involved is the redox regulation pathway .
Comparison with Similar Compounds
Mito-TRFS is part of a series of fluorescent probes designed to target thioredoxin reductase. Similar compounds include:
TRFS-green: A fluorescent probe with a green emission.
This compound is unique due to its specific targeting of mitochondrial thioredoxin reductase and its ability to provide real-time imaging of enzyme activity in live cells .
Properties
IUPAC Name |
2-[2-[6-(dithiolan-4-yloxycarbonylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethyl-triphenylphosphanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWAKZCQJRRDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)OC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34IN2O5PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


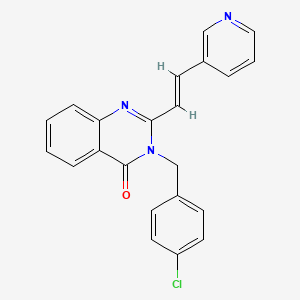
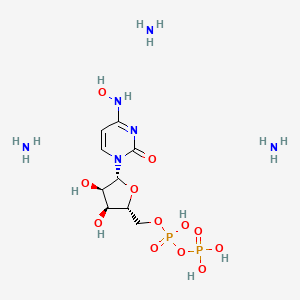
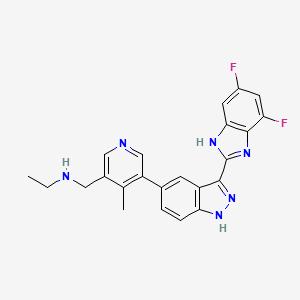
![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)
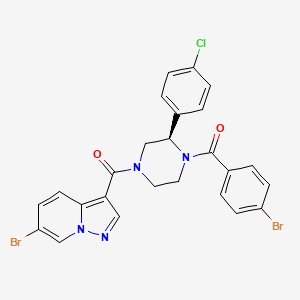
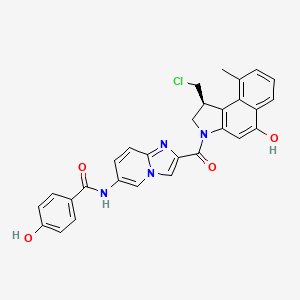
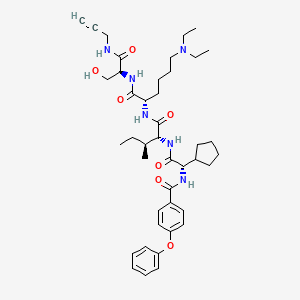
![3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8195946.png)
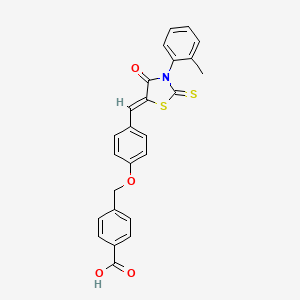
![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)
